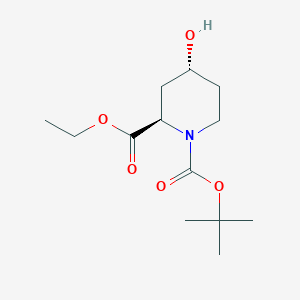

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Descripción general

Descripción

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative commonly used in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. The presence of the hydroxyl group and the ethyl ester makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection: The amine group of the piperidine is protected using a Boc anhydride in the presence of a base such as triethylamine.

Hydroxylation: The protected piperidine is then subjected to hydroxylation using an appropriate oxidizing agent.

Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amines depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 1363378-14-6

- Molecular Weight : 227.28 g/mol

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen, which is essential for various synthetic applications.

Synthetic Applications

- Precursor in Pharmaceutical Synthesis

- Chiral Building Block

- Synthesis of Peptide Analogues

Biological Activities

- Neuropharmacological Effects

- Anticoagulant Properties

- Analgesic and Anesthetic Applications

Case Study 1: Synthesis of NMDA Receptor Antagonists

A study reported the synthesis of a series of NMDA receptor antagonists using this compound as a key intermediate. The resulting compounds showed significant neuroprotective effects in vitro, highlighting the compound's utility in neuropharmacology .

Case Study 2: Development of Anticoagulants

Research focused on modifying the piperidine structure to enhance anticoagulant properties. The study demonstrated that specific substitutions on the this compound framework resulted in compounds with improved efficacy compared to existing anticoagulants .

Mecanismo De Acción

The compound itself may not have a direct mechanism of action but serves as a building block in the synthesis of other molecules. The mechanism of action would depend on the final product synthesized from this intermediate. Typically, the Boc group protects the amine during reactions, preventing unwanted side reactions.

Comparación Con Compuestos Similares

(2R,4R)-Ethyl 4-hydroxypiperidine-2-carboxylate: Lacks the Boc protecting group.

(2R,4R)-Methyl 1-Boc-4-hydroxypiperidine-2-carboxylate: Has a methyl ester instead of an ethyl ester.

(2R,4R)-Ethyl 1-Boc-4-aminopiperidine-2-carboxylate: Has an amino group instead of a hydroxyl group.

Uniqueness: The presence of both the Boc protecting group and the ethyl ester makes (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate particularly useful in multi-step organic syntheses, providing stability and versatility.

Actividad Biológica

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, also known by its CAS number 87691-27-8, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₀H₁₇NO₅

- Molecular Weight : 231.25 g/mol

- InChI Key : BENKAPCDIOILGV-BQBZGAKWSA-N

This compound features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group and a hydroxyl group at specific positions, which are critical for its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits notable interactions with various neurotransmitter systems:

- Dopamine Transporter (DAT) : The compound has shown high affinity for the dopamine transporter, which is crucial in the treatment of neurological disorders such as depression and drug addiction. The presence of hydroxyl groups enhances binding affinity and may facilitate blood-brain barrier penetration .

- Norepinephrine Transporter (NET) : In addition to DAT interaction, it also demonstrates moderate to high affinity for the norepinephrine transporter, suggesting potential applications in mood regulation and attention deficit disorders .

- Muscarinic Receptors : Some studies have indicated that related compounds can act as agonists for muscarinic receptors (M1 and M4), which are involved in cognitive functions and memory processes .

The mechanism by which this compound exerts its effects primarily involves the modulation of neurotransmitter reuptake through inhibition of transporters. This action increases the availability of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission related to mood and cognitive functions.

Study on Neurotransmitter Affinity

A study conducted on a series of compounds related to this compound demonstrated that the introduction of hydroxyl groups significantly improved affinity for both DAT and NET. This was attributed to enhanced hydrogen bonding capabilities that stabilize interactions with the transporter proteins .

Therapeutic Potential

The compound's pharmacological profile suggests it could be beneficial in treating conditions such as:

- Drug Abuse : By modulating dopamine levels.

- Depression : Through norepinephrine reuptake inhibition.

- Cognitive Disorders : Potentially through muscarinic receptor activation.

Data Table: Summary of Biological Activities

| Biological Target | Affinity Level | Potential Therapeutic Use |

|---|---|---|

| Dopamine Transporter | High | Treatment of drug addiction |

| Norepinephrine Transporter | Moderate to High | Treatment of depression |

| Muscarinic Receptors | Agonist Activity | Cognitive enhancement |

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.